molecular formula C10H10ClNO3 B8396807 7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid

7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid

Cat. No.: B8396807
M. Wt: 227.64 g/mol
InChI Key: PKFZEJXTRWMGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted ketone with a suitable amine, followed by cyclization to form the indolizine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

7-chloro-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c1-5-8(11)7(10(14)15)6-3-2-4-12(6)9(5)13/h2-4H2,1H3,(H,14,15)

InChI Key

PKFZEJXTRWMGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2CCCN2C1=O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 8c (225 mg, 0.88 mmol) was stirred in a solution of THF (4 mL), MeOH (2 mL), and 1N NaOH (2 mL) at r.t. for 20 h. The solution was made acidic with 1N HCl and extracted (3×) with CHCl3. Organics were dried (MgSO4) and concentrated in vacuo to give 190 mg (95%) of compound 8d as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 13.16 (s, 1H), 4.01 (t, 2H, J=6.9 Hz), 3.26 (t, 2H, J=7.6 Hz), 1.96-2.17 (m, 5H). MS (ES) [m+H] calc'd for C10H10ClNO3, 228. found 228.
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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